

Application Notes and Protocols for Evaluating the Cellular Activity of AGN-201904Z

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Compound of Interest					
Compound Name:	AGN-201904Z				
Cat. No.:	B15572082	Get Quote			

Introduction

AGN-201904Z is the sodium salt of AGN-201904, a pro-drug that is converted in the body to omeprazole, a well-characterized proton pump inhibitor (PPI).[1][2] Omeprazole's primary mechanism of action is the irreversible inhibition of the gastric H+/K+ ATPase (the proton pump) in parietal cells, leading to a reduction in gastric acid secretion.[1][3] While the principal application of AGN-201904Z is for acid-related gastrointestinal disorders, there is growing interest in the scientific community regarding potential off-target effects of PPIs, including anticancer activities. This document provides detailed protocols for cell-based assays to investigate both the primary proton pump inhibitory activity and potential anti-proliferative and pro-apoptotic effects of AGN-201904Z.

It is important to note that as a pro-drug, the in vitro activity of **AGN-201904Z** may differ from its in vivo effects, as its conversion to the active form, omeprazole, might be limited in cell culture systems. Therefore, direct testing of omeprazole is often recommended in parallel.

Data Summary

The following table summarizes hypothetical quantitative data from the described cell-based assays. This data is for illustrative purposes to guide expected outcomes.



Assay Type	Cell Line	Compound	IC50 / EC50 (μΜ)	Key Findings
Proton Pump Activity	HEK293-H+/K+ ATPase	Omeprazole	0.5	Potent inhibition of proton pump activity.
HEK293-H+/K+ ATPase	AGN-201904Z	> 50	Limited direct inhibition due to pro-drug nature.	
Cell Viability (MTT)	AGS (gastric cancer)	Omeprazole	75	Dose-dependent reduction in cell viability after 72h.
AGS (gastric cancer)	AGN-201904Z	> 100	Minimal effect on cell viability.	
Apoptosis (Caspase-3/7)	HCT116 (colon cancer)	Omeprazole	60	Significant induction of apoptosis at higher concentrations.
HCT116 (colon cancer)	AGN-201904Z	> 100	No significant increase in apoptosis.	

Experimental Protocols Proton Pump Inhibition Assay

This assay directly measures the primary activity of **AGN-201904Z**'s active metabolite, omeprazole, on the H+/K+ ATPase.

Principle: A cell line recombinantly expressing the gastric H+/K+ ATPase is used. The activity of the proton pump is measured by monitoring the acidification of the extracellular medium.

Protocol:



- Cell Culture: Culture HEK293 cells stably transfected with the human H+/K+ ATPase in DMEM supplemented with 10% FBS and a selection antibiotic.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Compound Preparation: Prepare a 10 mM stock solution of AGN-201904Z and omeprazole in DMSO. Serially dilute the compounds in the assay buffer (e.g., Hanks' Balanced Salt Solution).
- Assay Procedure:
 - Wash the cells once with the assay buffer.
 - Add 100 μL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known PPI).
 - Incubate for 1 hour at 37°C.
 - Add a fluorescent pH indicator dye (e.g., BCECF-AM) and incubate for 30 minutes.
 - Initiate proton pumping by adding a potassium chloride solution.
 - Measure the change in fluorescence over time using a fluorescence plate reader.
- Data Analysis: Calculate the rate of acidification for each well. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT)

This assay assesses the effect of AGN-201904Z on cell proliferation and viability.[4]

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:



- Cell Seeding: Seed cancer cells (e.g., AGS, HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of **AGN-201904Z** or omeprazole (e.g., 0.1 to 100 μ M) for 24, 48, and 72 hours. Include a vehicle control.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay determines if the observed decrease in cell viability is due to the induction of apoptosis.

Principle: This is a luminogenic assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

- Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
- Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
- Reagent Addition: Add 100 μL of the Caspase-Glo® 3/7 reagent to each well.
- Incubation: Incubate the plate at room temperature for 1 hour.
- Luminescence Measurement: Measure the luminescence using a luminometer.

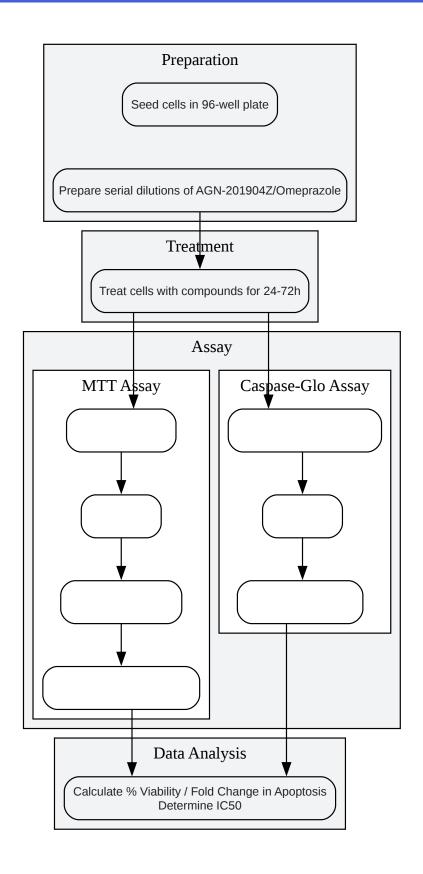




• Data Analysis: Normalize the luminescence signal to the cell number (can be done in a parallel plate) and express the results as fold-change relative to the vehicle control.

Visualizations

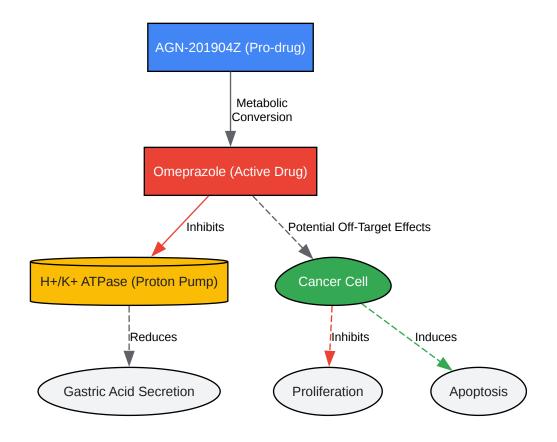




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Caption: Workflow for cell viability and apoptosis assays.





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Caption: Proposed mechanism of action of **AGN-201904Z**.

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